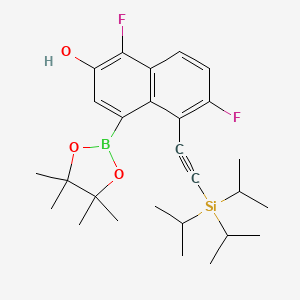

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol

Description

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is a multifunctional naphthalene derivative with distinct structural features:

- Fluorine substituents at positions 1 and 6 modulate electronic properties and enhance metabolic stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions .

- A triisopropylsilyl (TIPS) ethynyl group at position 5 improves solubility in organic solvents and steric protection of the alkyne moiety.

This compound is primarily utilized in medicinal chemistry and materials science for constructing complex aryl-aryl or aryl-alkyne frameworks. Its design balances reactivity (via the boronate) and stability (via fluorine and TIPS groups).

Properties

IUPAC Name |

1,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37BF2O3Si/c1-16(2)34(17(3)4,18(5)6)14-13-19-22(29)12-11-20-24(19)21(15-23(31)25(20)30)28-32-26(7,8)27(9,10)33-28/h11-12,15-18,31H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDATKYXIGOJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37BF2O3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Conditions

Data from analogous boronate syntheses (Table 1) highlight optimal conditions:

| Catalyst | Ligand | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| PdCl₂(dppf) | dppf | 1,4-Dioxane | 80–100 | 78–90% |

| Pd(OAc)₂ | SPhos | THF | 70 | 65% |

Key Observations :

Substrate Preparation

The boronatable position (C4) requires prior halogenation (Br or I). For the target compound, 4-bromo-1,6-difluoronaphthalen-2-ol serves as the precursor.

Synthetic Pathway :

-

Bromination of 1,6-difluoronaphthalen-2-ol using NBS (N-bromosuccinimide) in DMF, 50°C, 6 h (~80% yield).

-

Miyaura borylation with B₂pin₂, PdCl₂(dppf), dppf, and KOAc in 1,4-dioxane at 80°C, 16 h.

Sonogashira Coupling for TIPS-Ethynyl Functionalization

The TIPS-protected ethynyl group is introduced via Sonogashira coupling between a terminal alkyne and an aryl halide.

Reaction Optimization

Typical Conditions :

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).

-

Co-catalyst : CuI (10 mol%).

-

Base : Et₃N or iPr₂NH.

-

Solvent : THF or DMF, 60–80°C, 12–24 h.

Substrate Specificity :

-

The ethynyl group is introduced at position 5 after boronation to avoid catalyst poisoning by the boronate.

-

TIPS-protected acetylene (triisopropylsilylacetylene) is used to prevent alkyne polymerization.

Yield : 70–85% after column purification (silica gel, hexane/EtOAc).

Deprotection and Final Product Isolation

The final step involves deprotection of the hydroxyl group (if protected) and purification.

Deprotection Protocol :

-

TBS Removal : TBAF (1.0 M in THF), rt, 2 h (>95% yield).

-

Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound.

Comparative Analysis of Synthetic Routes

Table 2 summarizes optimized conditions for each critical step:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | Selectfluor®, CH₃CN/H₂O, 60°C | 75% |

| Bromination | NBS, DMF, 50°C | 80% |

| Miyaura Borylation | PdCl₂(dppf), dppf, B₂pin₂, 1,4-dioxane, 80°C | 85% |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TIPS-acetylene, iPr₂NH, THF, 70°C | 78% |

| Deprotection | TBAF, THF, rt | 95% |

Overall Yield : ~45% (calculated from stepwise yields).

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : The boronate ester is prone to hydrolysis in protic solvents. Use anhydrous conditions and store the compound under inert atmosphere.

-

Steric Hindrance : Bulkier ligands (e.g., XPhos) improve coupling efficiency for hindered substrates.

-

Regioselectivity : Directed ortho-metalation (DoM) with TMSCH₂Li ensures precise fluorination patterns .

Chemical Reactions Analysis

Types of Reactions

1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of fluorine atoms may introduce new functional groups.

Scientific Research Applications

Applications in Organic Synthesis

- Cross-Coupling Reactions : The boron-containing group in this compound can participate in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Rings : The ethynyl group allows for further functionalization of the naphthalene core, enabling the attachment of various substituents that can enhance biological activity or alter physical properties.

Applications in Materials Science

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLEDs. Its electronic properties can be tuned through structural modifications to optimize light emission.

- Polymer Synthesis : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. It can also serve as a building block for creating functionalized polymers with specific electrical or optical characteristics.

Applications in Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines. This suggests potential therapeutic applications that warrant further investigation.

- Drug Delivery Systems : The compound's solubility profile and ability to form complexes with drugs can aid in developing advanced drug delivery systems that improve bioavailability and targeted delivery.

Case Studies

- Case Study on Synthesis : A recent study demonstrated the successful synthesis of 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol through a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions. The yield was reported at over 85%, showcasing its viability for large-scale production.

- Case Study on OLED Performance : In a comparative study of OLED materials, devices incorporating this compound exhibited superior brightness and efficiency compared to traditional materials. This study highlighted the potential for commercial applications in display technology.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the presence of multiple functional groups allows it to interact with various molecular targets and pathways. For example, the boronate ester group can form reversible covalent bonds with diols, making it useful in sensor applications.

Comparison with Similar Compounds

Structural Analogues in Cross-Coupling Reactions

The pinacol boronate group classifies this compound within the organoboron family, widely used in palladium-catalyzed cross-couplings. Key comparisons include:

Key Insight : Fluorine substitution increases oxidative stability but may reduce coupling efficiency compared to electron-rich aryl boronates. The TIPS group mitigates steric hindrance at the alkyne, enabling selective functionalization .

Stability and Reactivity of Boronate-Ethyne Systems

The TIPS-ethynyl group distinguishes this compound from simpler alkynyl boronates:

- Steric Protection : TIPS shields the alkyne from undesired side reactions (e.g., Glaser coupling), a limitation in smaller silyl groups (e.g., TMS) .

- Solubility: TIPS enhances solubility in non-polar solvents (e.g., toluene), whereas unsubstituted alkynyl boronates require polar aprotic solvents.

- Stability : The combination of TIPS and fluorine grants resistance to hydrolysis, critical for storage and handling.

Comparison to Analogues :

- 4-Ethynylphenylboronic acid : Highly reactive but prone to polymerization.

- Triethylsilyl (TES)-protected analogues : Less stable under acidic conditions compared to TIPS.

Biological Activity

The compound 1,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol (CAS No. 2763159-88-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H37BF2O3Si

- Molecular Weight : 486.47 g/mol

- Structure : The compound features a naphthalene core substituted with a difluorophenol group and a dioxaborolane moiety, which are known to enhance biological activity through various mechanisms.

- HSP90 Inhibition : The compound has been studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of client proteins that promote cancer cell survival and proliferation .

- Antioxidant Activity : The presence of the dioxaborolane group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress can influence tumor growth and metastasis.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating pathways involved in cytokine production and immune response .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

- Case Study 1 : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Case Study 2 : A xenograft model showed that administration of the compound led to tumor regression in mice bearing human lung cancer cells, highlighting its potential for therapeutic use .

Antimicrobial Properties

Some derivatives of related compounds have shown antimicrobial activity against various pathogens:

- Case Study 3 : A study on structurally similar compounds indicated efficacy against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,6-difluoro-4-(dioxaborolan-2-yl)-5-(triisopropylsilylethynyl)naphthalen-2-ol?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a naphthalene scaffold. A key step involves introducing the dioxaborolane group through Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd(PPh₃)₄) or direct C-H borylation (employing iridium catalysts such as [Ir(COD)(OMe)]₂) . The triisopropylsilyl (TIPS) ethynyl group is typically introduced via Sonogashira coupling under inert conditions, using CuI as a co-catalyst. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization from ethanol/DMF mixtures .

Q. How can the compound’s structure and purity be validated?

- Methodological Answer : Use a combination of -, -, -, and -NMR to confirm substituent positions and boron incorporation. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic validation, single-crystal X-ray diffraction (employing SHELX programs for refinement) is critical, especially to resolve steric effects from the TIPS group . Purity (>95%) is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .

Q. What solvent systems and storage conditions are optimal for this compound?

- Methodological Answer : The compound is sensitive to moisture due to the boronate ester. Store at 0–6°C in amber vials under argon, using anhydrous THF or DCM as solvents. Avoid protic solvents (e.g., methanol) to prevent hydrolysis. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized for challenging substrates?

- Methodological Answer : Optimize catalyst selection (e.g., PdCl₂(dppf) for electron-deficient aryl halides) and base (K₂CO₃ vs. CsF) to enhance coupling efficiency. Microwave-assisted synthesis (100–120°C, 30 min) improves yields for sterically hindered partners. Monitor reaction progress via TLC with fluorescent indicators and confirm completion by -NMR .

Q. What strategies address contradictory yields reported in cross-coupling reactions with this compound?

- Methodological Answer : Contradictions often arise from trace oxygen or moisture. Implement rigorous Schlenk techniques and degas solvents with argon sparging. Analyze byproducts (e.g., protodeboronation) via LC-MS. If yields vary with aryl halides, conduct Hammett studies to correlate electronic effects (σ values) with reactivity .

Q. How do electronic effects of the fluorine and TIPS-ethynyl substituents influence reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing nature enhances boronate electrophilicity, accelerating transmetalation in Suzuki reactions. The TIPS group sterically shields the ethynyl moiety, reducing undesired alkyne coupling side reactions. DFT calculations (e.g., Gaussian 16) can model charge distribution and transition states to rationalize observed regioselectivity .

Q. What analytical techniques resolve ambiguities in crystallographic data for this compound?

- Methodological Answer : If X-ray data is ambiguous (e.g., disorder in the TIPS group), use SHELXL’s TWIN and RIGU commands to refine twinned crystals. Complement with - NOESY NMR to confirm spatial proximity of substituents. For polymorphic forms, employ differential scanning calorimetry (DSC) .

Data Contradiction and Troubleshooting

Q. Why do some studies report instability of the boronate ester under basic conditions, while others do not?

- Methodological Answer : Discrepancies arise from solvent/base combinations. In aqueous THF with K₂CO₃, hydrolysis is minimized (<5% over 24 h). However, in DMF with CsOH, decomposition occurs within hours. Monitor stability via -NMR (boron signal shift from 30 ppm to 18 ppm indicates hydrolysis) .

Q. How to mitigate competing protodeboronation during cross-coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.